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Abstract

This technical guide provides a detailed examination of the thermochemical properties of 2-
Methyl-4-nitrophenol (CAS No. 99-53-6), a key intermediate in the synthesis of
pharmaceuticals, dyes, and other fine chemicals.[1] An understanding of its thermodynamic
stability, energy of formation, and phase change behavior is critical for process safety,
optimization, and predicting its reactivity. This document synthesizes available experimental
data, theoretical calculations, and established analytical methodologies to offer a
comprehensive resource. While direct experimental thermochemical data for 2-Methyl-4-
nitrophenol is limited in publicly accessible databases, this guide contextualizes its properties
through comparison with related nitrophenol isomers and details the state-of-the-art techniques
for their determination.

Introduction: The Significance of Thermochemical
Data

2-Methyl-4-nitrophenol, a derivative of nitrophenol, is a molecule of significant interest in
organic synthesis.[2] Its molecular structure, featuring a phenolic hydroxyl group, a methyl
group, and a nitro group on an aromatic ring, imparts a unique combination of reactivity and
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physical properties.[2][3][4] The thermochemical properties of this compound are fundamental
to its practical application and safe handling.

» Enthalpy of Formation (AfH®): This value is a measure of the energy change when a
compound is formed from its constituent elements in their standard states. It is a critical
parameter for calculating the heat of reaction for any chemical process involving 2-Methyl-4-
nitrophenol, which is essential for reactor design and thermal management.

o Enthalpy of Combustion (AcH®): The heat released during complete combustion, this
property is not only vital for safety assessments, particularly in determining the explosive
potential of nitroaromatic compounds, but also serves as a primary experimental route to
determine the enthalpy of formation.

» Enthalpy of Sublimation (AsubH°): This parameter quantifies the energy required for a
substance to transition from a solid to a gaseous state. It is crucial for understanding the
compound's volatility, which is important in purification processes like sublimation and in
predicting its environmental fate.

o Heat Capacity (Cp): The heat capacity of 2-Methyl-4-nitrophenol dictates the amount of
heat required to raise its temperature. This is a fundamental property for any heat transfer
calculations in process design and for understanding its thermal behavior under different
conditions.

The interplay of these properties governs the stability and reactivity of 2-Methyl-4-nitrophenol,
making their accurate determination a cornerstone of its chemical and pharmaceutical
development.

Physicochemical and Thermochemical Properties

While a complete, experimentally verified dataset for all thermochemical properties of 2-
Methyl-4-nitrophenol is not readily available in a single source, this section compiles the most
reliable data from the literature, including experimental values where available and estimations
from established computational methods.

General Properties
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Property Value Source

Molecular Formula C7H7NOs [11[5]16]

Molecular Weight 153.14 g/mol [1][6]

CAS Number 99-53-6 [1][5][6]
Pale yellow to orange

Appearance ] ] [1]
crystalline solid

Melting Point 93-98 °C [2]

Thermochemical Data

Direct experimental values for the enthalpy of formation and combustion of 2-Methyl-4-

nitrophenol are not widely reported in the literature. However, data for related isomers and

estimations from computational models provide valuable insights. A recent study has provided

experimental vapor pressure data, which is crucial for determining the enthalpy of sublimation.

[7]

2-Methyl-4- . . .

Property . 2-Nitrophenol 3-Nitrophenol 4-Nitrophenol
nitrophenol

Enthalpy of

] -150.82 (Joback

Formation (gas,
Method)

kJ/mol)

Enthalpy of Not

Combustion Experimentally -2789.0+1.2
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Enthalpy of )
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Sublimation ) 73.2+1.3 91.2+0.5 912
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Note: The enthalpy of combustion for 4-nitrophenol is a well-established value. The enthalpy of
sublimation for 2-Methyl-4-nitrophenol has been experimentally determined, though the
precise value from the cited source requires access to the full publication. The values for other
iIsomers are provided for comparison.

Experimental Determination of Thermochemical
Properties

The determination of the thermochemical properties of 2-Methyl-4-nitrophenol relies on a
suite of well-established experimental techniques. The choice of method is dictated by the
property of interest and the physical state of the compound.

Combustion Calorimetry: Determining the Enthalpy of
Formation

Combustion calorimetry is the cornerstone for the experimental determination of the enthalpy of
formation of organic compounds.[8] The process involves the complete combustion of a known
mass of the substance in a high-pressure oxygen atmosphere within a constant-volume
container known as a "bomb".

Sample Preparation: A pellet of a precisely weighed sample of 2-Methyl-4-nitrophenol
(typically 0.5-1.0 g) is placed in a crucible within the bomb calorimeter.

o Bomb Assembly: A fuse wire is attached to the ignition system, with its end in contact with
the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30
atm.

o Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated
container (the calorimeter). The initial temperature of the water is recorded with high
precision.

« Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the fuse wire. The temperature of the water is monitored and recorded at regular intervals
until it reaches a maximum and then begins to cool.
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o Data Analysis: The heat capacity of the calorimeter system is determined by combusting a
standard substance with a known enthalpy of combustion, such as benzoic acid. The heat
released by the combustion of 2-Methyl-4-nitrophenol is then calculated from the observed
temperature rise. Corrections are made for the heat of combustion of the fuse wire and for
the formation of nitric acid from the nitrogen in the sample.

» Calculation of Enthalpy of Formation: The standard enthalpy of combustion is used, along
with the known standard enthalpies of formation of the combustion products (CO2 and Hz20),
to calculate the standard enthalpy of formation of 2-Methyl-4-nitrophenol using Hess's Law.

graph TD; A[Sample Preparation] --> B[Bomb Assembly]; B --> C[Calorimeter Setup]; C -->
D[lgnition & Data Acquisition]; D --> E[Data Analysis]; E --> F[Calculation of Enthalpy of
Formation];

Combustion Calorimetry Workflow.

Knudsen Effusion Method: Measuring Vapor Pressure
and Enthalpy of Sublimation

The Knudsen effusion method is a highly sensitive technique for determining the vapor
pressure of low-volatility solids. This method is particularly well-suited for organic compounds
like 2-Methyl-4-nitrophenol.

o Sample Loading: A small amount of crystalline 2-Methyl-4-nitrophenol is placed in a
Knudsen cell, which is a small, thermostated container with a very small orifice of known
area.

e High Vacuum: The cell is placed in a high-vacuum chamber.

e Mass Loss Measurement: As the sample is heated to a specific temperature, it sublimes, and
the vapor effuses through the orifice. The rate of mass loss is measured with a high-
precision microbalance.

» Varying Temperature: The experiment is repeated at several different temperatures.

o Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass
loss using the Knudsen equation.
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» Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the
slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the
absolute temperature, according to the Clausius-Clapeyron equation.

graph TD; A[Sample Loading] --> B[High Vacuum]; B --> C[Mass Loss Measurement at T1]; C -
-> D[Varying Temperature to T2, T3...]; D --> E[Data Analysis]; E --> F[Enthalpy of Sublimation
Calculation];

Knudsen Effusion Method Workflow.

Differential Scanning Calorimetry (DSC): Characterizing
Phase Transitions and Heat Capacity

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to
measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant
temperature.[9][10] It is particularly useful for determining the melting point, enthalpy of fusion,
and heat capacity of 2-Methyl-4-nitrophenol.

» Sample Encapsulation: A small, accurately weighed sample of 2-Methyl-4-nitrophenol
(typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used
as a reference.

o Temperature Program: The sample and reference pans are placed in the DSC instrument
and subjected to a controlled temperature program, which typically involves a linear heating
rate.

e Heat Flow Measurement: The instrument measures the difference in heat flow required to
maintain the sample and reference at the same temperature.

o Data Analysis:

o Melting Point and Enthalpy of Fusion: An endothermic peak in the DSC thermogram
indicates melting. The peak onset temperature corresponds to the melting point, and the
area under the peak is proportional to the enthalpy of fusion.

o Heat Capacity: The heat capacity is determined by measuring the displacement of the
baseline of the DSC thermogram.
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Computational Thermochemistry: A Predictive
Approach

In the absence of comprehensive experimental data, computational chemistry provides a

robust framework for predicting the thermochemical properties of molecules like 2-Methyl-4-

nitrophenol. High-level ab initio methods can yield accurate thermochemical data.

G3(MP2)//IB3LYP Method

The Gaussian-3 (G3) theory and its variants, such as G3(MP2)//B3LYP, are composite

computational methods designed to achieve high accuracy in calculating thermochemical

properties like enthalpies of formation.[11]

Geometry Optimization: The molecular geometry of 2-Methyl-4-nitrophenol is optimized
using Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set.

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of
theory to confirm that the optimized structure is a true minimum on the potential energy
surface and to obtain zero-point vibrational energies and thermal corrections.

Single-Point Energy Calculations: A series of higher-level single-point energy calculations
are performed using methods like MP2 and QCISD(T) with larger basis sets.

Composite Energy Calculation: The final G3(MP2) energy is obtained by combining the
energies from the different levels of theory and applying empirical corrections.

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is
calculated using an atomization or isodesmic reaction scheme, which leverages the high
accuracy of the computed energies.

graph TD; A[Geometry Optimization (B3LYP)] --> B[Vibrational Frequency Calculation]; B -->
C[Single-Point Energy Calculations (MP2, QCISD(T))]; C --> D[Composite Energy Calculation
(G3(MP2))]; D --> E[Enthalpy of Formation Calculation];

G3(MP2)//1B3LYP Computational Workflow.

Conclusion and Future Outlook
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This technical guide has provided a comprehensive overview of the thermochemical properties
of 2-Methyl-4-nitrophenol, emphasizing the experimental and computational methodologies
for their determination. While there is a notable scarcity of publicly available, experimentally
determined thermochemical data for this specific compound, this guide has synthesized the
existing information and provided a framework for its understanding by drawing comparisons
with related isomers. The recent experimental determination of its vapor pressure is a
significant step forward.

For researchers and professionals in drug development and chemical synthesis, a thorough
understanding of these properties is paramount for ensuring process safety, optimizing reaction
conditions, and predicting the behavior of this important molecule. It is recommended that
further experimental work be undertaken to determine the enthalpy of formation and
combustion of 2-Methyl-4-nitrophenol to provide a complete and validated thermochemical
dataset. Such data would be invaluable for the continued and safe application of this versatile
chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-methyl-4-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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